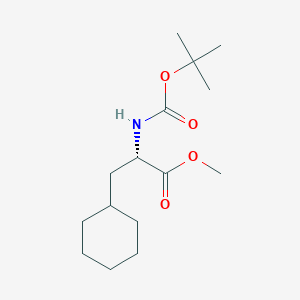

Boc-3-cyclohexyl-L-alanine methyl ester

Vue d'ensemble

Description

“Boc-3-cyclohexyl-L-alanine methyl ester” is a synthetic intermediate . It is often used in solution phase peptide synthesis . It has been used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease .

Molecular Structure Analysis

The molecular formula of “Boc-3-cyclohexyl-L-alanine methyl ester” is C15H27NO4 . The IUPAC name is methyl (2 S )-3-cyclohexyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoate . The molecular weight is 285.38 g/mol .Applications De Recherche Scientifique

Peptide Synthesis

Boc-Cha-OMe: is widely used in the field of peptide synthesis . Its primary role is to protect the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. The Boc group is particularly useful because it can be removed under mild acidic conditions, which is advantageous for synthesizing sensitive peptide sequences.

Pharmaceutical Intermediates

As an intermediate, Boc-Cha-OMe plays a crucial role in the development of pharmaceuticals. It is used to create more complex molecules that are active ingredients in drugs. Its structure is pivotal in the synthesis of compounds that may have therapeutic effects against various diseases.

Agrochemical Research

In agrochemical research, Boc-Cha-OMe serves as an intermediate for developing new compounds that can be used as pesticides or herbicides . Its cyclohexyl group may impart certain properties that are beneficial for these applications, such as increased stability or specificity to target organisms.

Organic Synthesis

Boc-Cha-OMe: is also utilized in broader organic synthesis applications. It can be incorporated into a variety of organic molecules, potentially altering their physical and chemical properties. This makes it a valuable tool for chemists looking to design and synthesize new organic compounds with desired characteristics.

Material Science

In material science, Boc-Cha-OMe could be used to modify the surface properties of materials. By attaching this compound to polymers or other surfaces, researchers can change how these materials interact with their environment, which is essential for creating specialized coatings or additives.

Biochemical Studies

Boc-Cha-OMe: is relevant in biochemical studies where it might be used to mimic or interfere with natural biological processes. For example, it could be used to study enzyme-substrate interactions by acting as an analog of natural amino acids or peptides.

Drug-Resistant Bacteria

Derivatives of Boc-Cha-OMe have shown potential in combating drug-resistant bacteria . These derivatives can be designed to target specific bacterial strains, offering a new avenue for antibiotic development.

Diabetes Treatment

Some derivatives of Boc-Cha-OMe act as dipeptidyl peptidase-IV inhibitors . This is significant for diabetes treatment, as these inhibitors can regulate the incretin hormone, which in turn controls blood glucose levels. Such applications are at the forefront of diabetes research and therapy.

Safety and Hazards

Orientations Futures

“Boc-3-cyclohexyl-L-alanine methyl ester” has potential applications in the medical field. It has been used in the preparation of 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs as hepatitis C virus inhibitor prodrugs . Its derivatives can also act as dipeptidyl peptidase-IV inhibitor, which can be used for the treatment or prevention of diabetes .

Propriétés

IUPAC Name |

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALUXMVPGFKLAM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427029 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-cyclohexyl-L-alanine methyl ester | |

CAS RN |

98105-41-0 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)